BenchChemオンラインストアへようこそ!

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Regioselective synthesis Heterocyclic chemistry Isomer control

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697478-47-9, molecular formula C₉H₁₃F₂N₃, molecular weight 201.22 g/mol) is a partially saturated (4,5,6,7-tetrahydro) pyrazolo[1,5-a]pyrimidine derivative bearing a difluoromethyl (–CF₂H) substituent at the 7-position and an ethyl group at the 2-position. The compound belongs to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold class, a privileged structure implicated in antitubercular, kinase-inhibitory, and cannabinoid receptor-modulating programmes.

Molecular Formula C9H13F2N3
Molecular Weight 201.22 g/mol
Cat. No. B13071090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H13F2N3
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCC1=NN2C(CCNC2=C1)C(F)F
InChIInChI=1S/C9H13F2N3/c1-2-6-5-8-12-4-3-7(9(10)11)14(8)13-6/h5,7,9,12H,2-4H2,1H3
InChIKeyNZEHZNBIJXSYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697478-47-9): Core Identity and Procurement-Relevant Characteristics


7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697478-47-9, molecular formula C₉H₁₃F₂N₃, molecular weight 201.22 g/mol) is a partially saturated (4,5,6,7-tetrahydro) pyrazolo[1,5-a]pyrimidine derivative bearing a difluoromethyl (–CF₂H) substituent at the 7-position and an ethyl group at the 2-position . The compound belongs to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold class, a privileged structure implicated in antitubercular, kinase-inhibitory, and cannabinoid receptor-modulating programmes [1]. Its synthesis proceeds via regioselective cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds bearing the difluoromethyl group in acetic acid, which selectively affords the 7-difluoromethyl regioisomer [2]. Commercial availability from multiple suppliers (purity typically ≥95%) makes it accessible for medicinal chemistry and agrochemical research applications .

Why 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyrimidine Analog


Within the pyrazolo[1,5-a]pyrimidine family, three structural variables critically control biological and physicochemical behaviour: the regioisomeric placement of the difluoromethyl group (position 7 vs. position 5), the oxidation state of the pyrimidine ring (tetrahydro vs. fully aromatic), and the nature of the 2-alkyl substituent (ethyl vs. methyl vs. H). The 7-difluoromethyl isomer is accessed exclusively under acetic acid-mediated cyclocondensation conditions, whereas the 5-difluoromethyl isomer requires trifluoroacetic acid [1]; simply ordering an unspecified “difluoromethyl-pyrazolopyrimidine” risks acquiring the wrong regioisomer with divergent target-binding geometry. The –CF₂H group functions as a lipophilic hydrogen bond donor (Abraham solute H-bond acidity A = 0.035–0.165) that is absent in –CF₃ analogs, meaning receptor interactions cannot be recapitulated by trifluoromethyl substitution [2]. Furthermore, the tetrahydro scaffold imparts distinct conformational flexibility and solubility properties compared with the planar aromatic series, as demonstrated in the THPP antitubercular programme where saturation was essential for target engagement [3]. These orthogonal differentiation axes make generic in-class replacement scientifically indefensible.

Quantitative Differentiation Evidence: 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Regioselective Synthesis: 7-Difluoromethyl vs. 5-Difluoromethyl Isomer Formation Under Acid-Controlled Conditions

The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds bearing the difluoromethyl group proceeds with complete regiochemical divergence depending on the acid medium: acetic acid selectively delivers the 7-difluoromethylpyrazolo[1,5-a]pyrimidine isomer, whereas trifluoroacetic acid predominantly yields the 5-difluoromethyl isomer [1]. This acid-switchable regioselectivity constitutes a direct head-to-head differentiation between the two regioisomeric series.

Regioselective synthesis Heterocyclic chemistry Isomer control

Lipophilicity Modulation: –CF₂H at C7 vs. Unsubstituted Tetrahydro Analog (LogP Comparison)

The target compound (CAS 1697478-47-9) exhibits a computed LogP of 2.07 . In contrast, the corresponding non-fluorinated 2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1500527-05-8, MW 151.21) lacks the difluoromethyl group . The introduction of –CF₂H at the 7-position adds substantial lipophilic character while simultaneously providing hydrogen-bond donor capacity, a dual property that the unsubstituted analog cannot replicate. Literature on the –CF₂H group demonstrates that its effect on log P is context-dependent, with experimental Δlog P (X–CF₂H minus X–CH₃) ranging from −0.1 to +0.4 depending on the attached scaffold [1].

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen-Bond Donor Capacity: –CF₂H vs. –CF₃ as a Key Determinant of Target Engagement

The –CF₂H group at position 7 functions as a measurable hydrogen-bond (H-bond) donor, quantified by an Abraham solute H-bond acidity parameter A in the range of 0.035–0.165, comparable to thiophenol, aniline, and amine groups but weaker than hydroxyl [1]. By contrast, the –CF₃ group (as would be present in a 7-trifluoromethyl analog) has A ≈ 0 and cannot serve as an H-bond donor [1]. This distinction is critical for target binding: in kinase inhibitor design, the CF₂H group can engage the hinge-region backbone carbonyl or a structured water molecule, whereas CF₃ is limited to hydrophobic packing [2].

Hydrogen bond donor Bioisostere Molecular recognition

Tetrahydro vs. Fully Aromatic Scaffold: Conformational and Solubility Differentiation

The target compound adopts a 4,5,6,7-tetrahydro (partially saturated) pyrimidine ring, in contrast to fully aromatic pyrazolo[1,5-a]pyrimidines that bear the unsaturation across the fused bicyclic system . This saturation introduces a sp³-hybridised bridge (C4–C5–C6–C7) that increases molecular complexity (fraction sp³), reduces planarity, and typically enhances aqueous solubility relative to flat aromatic congeners [1]. In the THPP antitubercular series, the saturated scaffold was essential for target engagement: the corresponding aromatic analogs were inactive against Mycobacterium tuberculosis, underscoring the functional non-equivalence of saturated vs. aromatic cores [2].

Scaffold saturation Conformational flexibility Solubility

2-Ethyl vs. 2-Methyl Substituent: Molecular Weight, Lipophilicity, and Steric Differentiation

The target compound bears a 2-ethyl substituent (MW 201.22 g/mol, LogP 2.07) , whereas the closest commercially available analog, 7-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1694884-85-9, MW 187.19 g/mol) , carries a methyl group at the same position. The ethyl → methyl substitution reduces molecular weight by 14.03 g/mol (one methylene unit) and predictably lowers lipophilicity by approximately 0.3–0.5 log P units (based on the π-value of the methylene group) [1]. The larger ethyl group also imposes greater steric demand adjacent to the pyrazole N1, which may influence the conformational preference of the 7-CF₂H substituent and affect binding-site complementarity in sterically constrained pockets.

Alkyl substituent effects SAR Molecular properties

High-Confidence Application Scenarios for 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimisation Requiring a Lipophilic Hydrogen-Bond Donor Motif

In kinase inhibitor programmes where the hinge-binding region accommodates a hydrogen-bond donor, the 7-CF₂H group (A = 0.035–0.165) provides a measurable donor interaction that the corresponding 7-CF₃ analog cannot offer [1]. The tetrahydro scaffold introduces sp³ character that may improve solubility and reduce aromatic ring-mediated off-target promiscuity compared with fully aromatic pyrazolo[1,5-a]pyrimidine kinase inhibitors such as the KDR inhibitor series (e.g., KDR IC₅₀ = 19 nM for the fully aromatic 3,6-disubstituted lead 3g) [2]. This compound serves as a strategic heterocyclic building block for fragment-based or structure-guided design where the CF₂H group engages a backbone carbonyl or structured water.

Antitubercular Drug Discovery: THPP Scaffold Expansion with Fluorinated Building Blocks

The tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold is a validated antitubercular pharmacophore, with optimised THPP-3-carboxamides demonstrating bactericidal efficacy against drug-sensitive and drug-resistant Mycobacterium tuberculosis in vitro and achieving >2 log reduction in lung CFU counts in murine infection models [3]. The target compound extends the THPP chemical space by incorporating a 7-CF₂H substituent, a group known to enhance metabolic stability over non-fluorinated analogs [1], making it a relevant intermediate for next-generation THPP analogs targeting MmpL3 or EchA6.

Agrochemical Research: Fluorinated Heterocyclic Building Block for Crop Protection Lead Generation

The difluoromethyl group is a privileged motif in modern agrochemicals, appearing in multiple commercial fungicides and herbicides due to its ability to modulate lipophilicity, metabolic stability, and target binding simultaneously [4]. The pyrazolo[1,5-a]pyrimidine core itself is recognised as a key structural motif in pesticide design [5]. This compound's combination of a 7-CF₂H group with a 2-ethyl substituent on a partially saturated scaffold provides a differentiated entry point for agrochemical SAR exploration where both hydrogen-bond donor capacity and moderate lipophilicity (LogP 2.07) are desired.

Chemical Biology: Isomerically Pure Probe for Target Identification Studies

Because the 7-difluoromethyl and 5-difluoromethyl regioisomers are accessed under orthogonal synthetic conditions (acetic acid vs. trifluoroacetic acid) [6], procurement of the verified 7-isomer ensures that any biological activity observed can be attributed to the correct regioisomer. This is essential for chemical proteomics experiments (e.g., affinity chromatography, photoaffinity labelling) where an incorrect or mixed regioisomer population would confound target deconvolution. The compound's ≥95% purity specification from commercial suppliers supports its direct use in biophysical assay cascades without additional purification.

Quote Request

Request a Quote for 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.